N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Overview
Description
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a compound belonging to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with a thieno[3,4-c]pyrazole derivative in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts or reagents specific to the type of reaction being performed. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit enzymes critical for the survival of the Leishmania parasite . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the death of the parasite. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can be compared with other pyrazole derivatives such as:
Celecoxib: A well-known anti-inflammatory drug with a similar pyrazole core structure.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 449786-72-5
The compound features a thieno[3,4-c]pyrazole core, which is known for its biological significance. The presence of the 4-methylphenyl group enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting cell wall synthesis and inhibiting essential bacterial enzymes.
Antileishmanial and Antimalarial Effects
This compound has demonstrated potent antileishmanial activity against Leishmania species. Studies suggest that it inhibits enzymes critical for the survival of the parasite, thereby reducing its viability. Additionally, it exhibits antimalarial properties by targeting the metabolic pathways of Plasmodium species.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is similar to that of other anti-inflammatory drugs like Celecoxib.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in metabolic processes in pathogens.
- Disruption of Cellular Functions : It interferes with cellular signaling pathways that regulate inflammation and immune responses.
- Cell Membrane Interaction : The compound may disrupt microbial cell membranes, leading to cell lysis.
Comparative Analysis
A comparative analysis with other pyrazole derivatives highlights the unique properties of this compound:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Celecoxib | Anti-inflammatory | COX inhibition |
Hydrazine-coupled pyrazoles | Antimalarial | Metabolic pathway inhibition |
This compound | Antimicrobial, Antileishmanial | Enzyme inhibition |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Antileishmanial Research : In vitro studies showed a significant reduction in Leishmania viability at low concentrations of the compound.
- Anti-inflammatory Trials : Animal models indicated reduced inflammation markers after administration of the compound.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-14(19)16-15-12-8-22(20,21)9-13(12)17-18(15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSUGDXSVZEJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333075 | |
Record name | N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
449786-72-5 | |
Record name | N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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